molecular formula C18H30ClNO4 B2495325 1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1185533-13-4

1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No. B2495325
CAS RN: 1185533-13-4
M. Wt: 359.89
InChI Key: ZURGVCIRJMGOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthetic routes for related compounds often involve base condensation reactions, N-acylation, and cycloaddition reactions, reflecting a complex yet versatile synthetic landscape for azepine derivatives and related structures (H. V. Kumar et al., 2009); (N. Naik et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, mass spectrometry, and X-ray diffraction, revealing diverse structural frameworks and configurations. For example, compounds have been identified with azepine rings adopting boat-type conformations and demonstrating various substituent effects on molecular geometry (Zhengjun Xia et al., 2013).

Chemical Reactions and Properties

Chemical reactivity and properties, such as antioxidant activities, have been explored for azepine derivatives, indicating that substituent variation can significantly impact their chemical behavior and potential bioactivities (H. Vijay Kumar et al., 2010).

Physical Properties Analysis

While specific physical properties of "1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride" were not directly found, related studies suggest that solubility, melting points, and crystalline structures are critical for understanding the physical characteristics of similar compounds. These properties are often determined by the compound's molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with biological molecules, are crucial for azepine derivatives. Their broad range of activities, such as antioxidant effects and potential for bioconjugation, highlights the chemical versatility of these compounds (H. V. Kumar et al., 2009).

Scientific Research Applications

Synthesis and Evaluation of Derivatives

A series of derivatives related to 1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride were synthesized with the aim to explore their potential biological activities. These derivatives were obtained through base condensation reactions and evaluated for their antioxidant activities. Notably, the incorporation of different amino acids into the molecular structure of these derivatives has been shown to enhance their antioxidant capabilities, based on the presence of different functional groups. For instance, one study synthesized a range of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids and evaluated them for antioxidant activity. The findings suggested that the coupling of different amino acids enhances the antioxidant activities of these compounds, with specific derivatives showing significant activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).

Antioxidant Properties

Further research into 5H-dibenz[b,f]azepine derivatives, which are structurally related to the original compound, revealed that these derivatives exhibit good antioxidant activities across different methods. The studies indicated that the synthesized compounds, particularly those containing substituted aminophenols, showed predominant antioxidant activities among the synthesized analogues. These activities were evaluated through various assays, including scavenging effects on radicals and inhibition of lipid peroxidation (H. Vijay Kumar & N. Naik, 2010).

Molecular Structure and Spectral Properties

Another dimension of research focused on the molecular structure and spectral properties of related compounds, such as quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. These studies utilized various spectroscopic techniques and theoretical calculations to characterize the products and understand their structural properties. This research provides foundational knowledge for understanding the molecular structure and reactivity of compounds related to 1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride, which is essential for further applications in medicinal chemistry and drug design (I. Kowalczyk, 2008).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The mechanism of action can vary depending on the context in which the compound is used, such as in biological or chemical processes .

Safety and Hazards

This compound is not intended for human or veterinary use and is typically used for research purposes. Therefore, appropriate safety measures should be taken when handling this compound. For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Future Directions

The future directions for the use and study of this compound are not provided in the search results. Future directions can depend on various factors including current research trends, potential applications, and emerging technologies .

properties

IUPAC Name

1-(azepan-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-21-17-7-8-18(22-2)15(11-17)13-23-14-16(20)12-19-9-5-3-4-6-10-19;/h7-8,11,16,20H,3-6,9-10,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGVCIRJMGOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

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